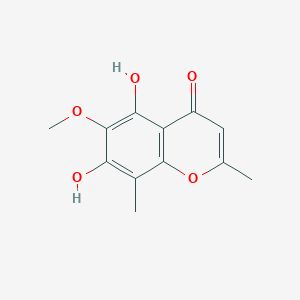

5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

126767-83-7 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

5,7-dihydroxy-6-methoxy-2,8-dimethylchromen-4-one |

InChI |

InChI=1S/C12H12O5/c1-5-4-7(13)8-10(15)12(16-3)9(14)6(2)11(8)17-5/h4,14-15H,1-3H3 |

InChI Key |

PRGZBQOFSHAQEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Michael Addition and Friedel-Crafts Acylation Pathway

A prominent method involves a multi-step sequence starting from 2,6-bis(benzyloxy)benzene-1,4-diol. This precursor undergoes Michael addition with methyl-substituted acrylic acid derivatives to form intermediates, followed by Friedel-Crafts acylation to cyclize the chromenone core. For instance, reacting 3-(3,5-bis(benzyloxy)-4-hydroxyphenoxy)-3-methylpropionic acid with polyphosphoric acid at 80°C induces cyclization, yielding 5,7-bis(benzyloxy)-6-hydroxy-2,8-dimethyl-4H-chromen-4-one. Subsequent methylation with dimethyl sulfate in tetrahydrofuran introduces the methoxy group at position 6, while hydrogenation over palladium carbon removes benzyl protecting groups, affording the target compound in 71% yield over five steps.

Dihydrochalcone Cyclization Approach

An alternative route leverages 3-C-methylated dihydrochalcones as precursors. These are synthesized via Claisen-Schmidt condensation of 3-C-methylated acetophenones with aromatic aldehydes, followed by hydrogenation. Treatment with a PCl₅/DMF complex at 60°C facilitates one-carbon extension and cyclization, forming the homoisoflavone skeleton. This method emphasizes mild conditions and operational simplicity, though yields for the target compound remain unspecified in published data.

Critical Reaction Conditions and Optimization

Temperature and Catalytic Effects

Cyclization steps demand precise temperature control. For example, Friedel-Crafts acylation proceeds optimally at 80–95°C in polyphosphoric acid, which acts as both solvent and catalyst. Lower temperatures (<60°C) result in incomplete ring closure, while exceeding 100°C promotes side reactions such as over-oxidation. Similarly, methylation reactions require 50–60°C to ensure selective methoxy group introduction without disturbing hydroxyl protections.

Solvent and Reagent Selection

-

Polyphosphoric Acid : Enhances electrophilicity of carbonyl groups during cyclization, achieving 74% yield in two steps.

-

Dimethyl Sulfate : Preferred for methoxylation due to its reactivity under basic conditions (K₂CO₃/THF).

-

PCl₅/DMF Complex : Generates electrophilic chloromethylene species for efficient one-carbon homologation in dihydrochalcone routes.

Protection-Deprotection Strategies

Benzyl groups are widely used to protect phenolic hydroxyls during synthesis. Hydrogenolysis with Pd/C in ethyl acetate cleanly removes these groups without affecting the methoxy or methyl substituents. Alternative protecting groups (e.g., acetyl) are less favored due to harsher deprotection conditions.

Industrial-Scale Production Considerations

Scaling laboratory protocols necessitates addressing:

-

Cost of Starting Materials : 2,6-bis(benzyloxy)benzene-1,4-diol is cost-prohibitive for large-scale use. Substituting with cheaper phenolics (e.g., phloroglucinol derivatives) could reduce expenses.

-

Purification Efficiency : Recrystallization from methanol-water systems achieves >98% purity but requires iterative cycles for industrial batches.

-

Catalyst Recovery : Palladium carbon reuse in hydrogenation steps lowers costs, though catalyst poisoning remains a challenge after multiple cycles.

Comparative Analysis of Synthetic Methods

The Michael addition route offers higher reliability and documented yields, whereas the dihydrochalcone method provides a shorter pathway but lacks robust scalability data.

Chemical Reactions Analysis

Methylation and Etherification

The compound’s phenolic hydroxyl groups at positions 5 and 7 are primary sites for methylation. Diazomethane (CH₂N₂) in anhydrous ether is commonly used for selective methylation under mild conditions:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methylation at C7-OH | Diazomethane | Ether, 0°C, 2 hrs | 5-Hydroxy-6,7-dimethoxy-2,8-dimethyl-4H-1-benzopyran-4-one | 85% |

Mechanistically, diazomethane abstracts the hydroxyl proton to form a methoxy group while releasing nitrogen gas. The reaction favors the less sterically hindered C7-OH due to steric effects from the adjacent C6-methoxy and C8-methyl groups .

Acetylation of Hydroxyl Groups

Acetylation occurs at both C5 and C7 hydroxyls using acetic anhydride (Ac₂O) in pyridine:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Diacetylation | Acetic anhydride | Pyridine, 60°C, 4 hrs | 5,7-Diacetoxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one | 78% |

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the acetylating agent, forming ester derivatives. Pyridine acts as both a catalyst and acid scavenger .

Oxidative Reactions

The chromone core and substituents participate in oxidation:

Quinone Formation

Oxidation with Fremy’s salt (potassium nitrosodisulfonate) converts the C5 hydroxyl to a quinone:

This reaction is pH-dependent, achieving optimal yields at pH 7.4.

Side-Chain Oxidation

The C8 methyl group undergoes oxidation to a carboxylic acid using KMnO₄ in acidic conditions:

This reaction requires rigorous temperature control (50–60°C) to avoid over-oxidation.

Cyclization and Ring Expansion

Under dehydrating conditions (e.g., DDQ or BF₃·Et₂O), the compound undergoes cyclization to form fused pyran derivatives. For example, DDQ-mediated hydride abstraction at C3 initiates a cationic rearrangement:

| Reagent | Product | Key Structural Change |

|---|---|---|

| DDQ | 8-Methyl-2,3-dihydrobenzo[1,2-b:5,4-b']dipyran-6-one | New pyran ring fused at C5–C8 positions |

This reaction highlights the compound’s ability to form rigid polycyclic structures, enhancing its bioactivity profile .

Hydrolysis of Methoxy Groups

Acid-catalyzed hydrolysis cleaves the C6 methoxy group:

This reaction regenerates a hydroxyl group, restoring antioxidant potential.

Suzuki Coupling for Structural Diversification

The C2 methyl group can be replaced via palladium-catalyzed cross-coupling:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 2-Phenyl-6-methoxy-5,7-dihydroxy-8-methyl-4H-1-benzopyran-4-one | Enhanced cytotoxic activity |

Comparative Reactivity of Functional Groups

A reactivity hierarchy derived from experimental data:

| Position | Functional Group | Reactivity | Key Reactions |

|---|---|---|---|

| C5 | -OH | High | Acetylation, oxidation |

| C7 | -OH | Moderate | Methylation, glycosylation |

| C6 | -OCH₃ | Low | Hydrolysis |

| C8 | -CH₃ | Variable | Oxidation, halogenation |

Scientific Research Applications

Chemistry

Synthesis and Precursor Role

- The compound serves as a precursor for synthesizing other biologically active compounds. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of derivatives with enhanced biological activities.

Biology

Antiangiogenic Properties

- Research indicates that 5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one inhibits angiogenesis, which is the formation of new blood vessels from existing ones. This property is crucial for understanding vascular growth and development in both normal physiology and pathological conditions such as cancer.

Mechanism of Action

- The mechanism involves targeting specific signaling pathways associated with vascular growth. Additionally, the compound exhibits antioxidant activity and modulates enzyme activity, contributing to its biological effects.

Medicine

Therapeutic Applications

- The compound shows promise in anti-cancer and anti-inflammatory treatments. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies where tumor growth is dependent on new blood vessel formation.

Case Studies

- Cancer Research : In vitro studies have demonstrated that this compound can reduce tumor cell proliferation by inhibiting angiogenesis.

- Inflammation Studies : Animal models indicate that this compound may reduce inflammatory markers, suggesting potential use in treating inflammatory diseases.

Industry

Pharmaceuticals and Nutraceuticals

- The compound's unique properties make it suitable for development in pharmaceuticals aimed at treating cancer and inflammatory conditions. Additionally, its natural occurrence in plants positions it well for applications in nutraceuticals.

Research Findings

Recent studies have highlighted the following insights:

- Biological Activity : The compound's interaction with cellular receptors and enzymes indicates a multifaceted role in biological systems.

- Potential as a Lead Compound : Its unique substitution pattern contributes to distinct biological activities that can be exploited for drug development.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by targeting specific signaling pathways involved in vascular growth. Additionally, it may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromone/Flavonoid Family

The compound belongs to the 4H-1-benzopyran-4-one (chromone) family. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Hispidulin: The 4'-hydroxyphenyl group increases polarity, favoring antioxidant activity but limiting blood-brain barrier penetration . 2,3-Dihydro Derivatives: Saturation at positions 2 and 3 (e.g., CAS 133442-54-3) reduces aromaticity, altering binding affinity to enzymes like cytochrome P450 .

Biological Activity: Methylophiopogonanone B (C19H20O5) exhibits anti-inflammatory properties due to its (4-methoxyphenyl)methyl group, which is absent in the target compound . Glycosylated Analogues (e.g., compounds 140 and 141 in ): The β-D-glucopyranosyloxy group improves water solubility but may reduce cellular uptake due to increased molecular size .

Industrial Applications :

Biological Activity

5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one, also known as Hispidulin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Additionally, relevant case studies and research findings are summarized to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C16H12O6

- Molecular Weight : 300.2629

- IUPAC Name : 5,7-dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

- CAS Registry Number : 1447-88-7

The chemical structure of Hispidulin features a benzopyran backbone with multiple hydroxyl and methoxy substitutions that contribute to its biological activity.

1. Antioxidant Activity

Hispidulin exhibits significant antioxidant properties, which are essential in combating oxidative stress. Research indicates that flavonoids like Hispidulin can scavenge free radicals and enhance the body's antioxidant defense mechanisms. A study demonstrated that Hispidulin effectively reduced reactive oxygen species (ROS) levels in cellular models, suggesting its potential in protecting cells from oxidative damage .

2. Anti-inflammatory Effects

The anti-inflammatory properties of Hispidulin have been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition suggests that Hispidulin could be beneficial in treating inflammatory diseases .

3. Anticancer Potential

Hispidulin has demonstrated promising anticancer effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest . A detailed study revealed that Hispidulin reduced tumor growth in xenograft models of cancer, highlighting its potential as a therapeutic agent .

4. Neuroprotective Properties

Research into the neuroprotective effects of Hispidulin suggests its efficacy in preventing neurodegenerative diseases such as Alzheimer's. Hispidulin has been shown to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 3 μM, indicating potential use in Alzheimer's treatment . Additionally, it protects neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one experimentally?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.2–6.8 ppm for hydroxyl/methoxy groups) and cross-verify with DEPT/HSQC for carbon assignments .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 299.29 for C16H14O6) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure to validate substituent positions and hydrogen-bonding networks, as demonstrated for similar flavones .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (GHS Skin/Irritant Category 2) .

- Ventilation : Ensure fume hoods for dust/aerosol control (respiratory irritation risk, GHS Category 3) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. What are the recommended methods for synthesizing this compound?

- Synthetic routes :

- Baker-Venkataraman reaction : Start with 2,4,6-trihydroxyacetophenone, methoxylate at C6, and cyclize with phenylacetic acid derivatives .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves yield (up to 68%) compared to conventional heating .

Q. How can purity and stability be assessed during storage?

- Analytical QC :

- HPLC : Use C18 columns with UV detection at 280 nm; target purity ≥98% (as per batch HY-N10503) .

- Stability : Store at 4°C in amber vials to prevent photodegradation; monitor via periodic LCMS for decomposition products (e.g., demethylation) .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro bioactivity assays?

- Strategies :

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 to reduce aggregation .

- pH adjustment : Solubility increases at pH >7 due to deprotonation of hydroxyl groups (pKa ~8.5 for phenolic -OH) .

- Validation : Dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Q. What experimental approaches resolve contradictions in reported spectral data (e.g., NMR shifts)?

- Case study : Discrepancies in methoxy group chemical shifts (δ 3.8–4.1 ppm) may arise from solvent polarity or tautomerism.

- Solution : Compare data across solvents (CDCl3 vs. DMSO-d6) and use 2D NMR (COSY, NOESY) to identify intramolecular interactions .

- Reference standards : Cross-check with crystallographically validated analogs (e.g., 2-(2,6-dimethoxyphenyl) derivatives) .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

- Stress testing :

- Hydrolysis : Incubate in PBS (pH 7.4, 37°C); monitor via LCMS for degradation (e.g., loss of methoxy group at m/z 284.23) .

- Oxidation : Expose to H2O2 (3%); assess quinone formation via UV-Vis (λmax ~350 nm) .

Q. What strategies validate the compound’s biological activity against conflicting cytotoxicity reports?

- Dose-response profiling : Use multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .

- Mechanistic studies :

- ROS detection : Employ DCFH-DA assay to quantify oxidative stress .

- Target engagement : SPR or ITC to measure binding affinity for kinases/oxidoreductases .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.